

XmAb808: A Technical Guide to the B7-H3 x CD28 Bispecific Antibody

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Compound of Interest		
Compound Name:	T-808	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

XmAb808 is an investigational bispecific antibody developed by Xencor that targets the tumor-associated antigen B7-H3 and the T-cell co-stimulatory receptor CD28.[1][2] It is engineered with Xencor's proprietary XmAb® 2+1 format, featuring two binding domains for B7-H3 and one for CD28. This design aims to provide conditional co-stimulation to T cells, selectively activating them within the tumor microenvironment while avoiding systemic, non-specific T-cell activation. [1]

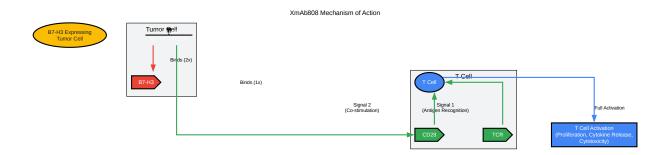
Mechanism of Action

Optimal T-cell activation requires two signals: Signal 1, initiated by the T-cell receptor (TCR) recognizing a specific antigen presented by MHC molecules, and Signal 2, a co-stimulatory signal most commonly delivered through the interaction of CD28 on the T cell with its ligands (CD80/CD86) on antigen-presenting cells.[1] Tumor cells, however, typically lack these co-stimulatory ligands, leading to a suboptimal anti-tumor T-cell response or even T-cell anergy.

XmAb808 is designed to overcome this limitation by providing a potent, tumor-selective Signal 2. Its dual B7-H3 binding domains allow for high-avidity binding to tumor cells expressing B7-H3, a protein broadly overexpressed on various solid tumors.[2] This binding localizes the antibody to the tumor. The monovalent CD28 binding domain then engages with CD28 on nearby T cells. This bridging of a tumor cell and a T cell by XmAb808 facilitates a potent co-



stimulatory signal, but only in the presence of B7-H3-expressing tumor cells, thus minimizing the risk of systemic toxicities associated with non-specific CD28 agonism.[1][3]



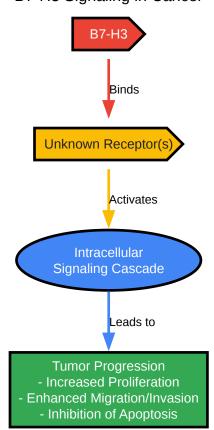
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Caption: XmAb808 facilitates T-cell activation by bridging B7-H3 on tumor cells with CD28 on T cells.

Signaling Pathways B7-H3 Signaling in Cancer

The precise signaling mechanism of B7-H3 in cancer cells is still under investigation, but it is known to play a role in tumor progression through various non-immunological functions.[2] B7-H3 has been implicated in promoting tumor cell growth, migration, and invasion, as well as inhibiting apoptosis.[2] Its overexpression is associated with poor prognosis in several cancer types.





B7-H3 Signaling in Cancer

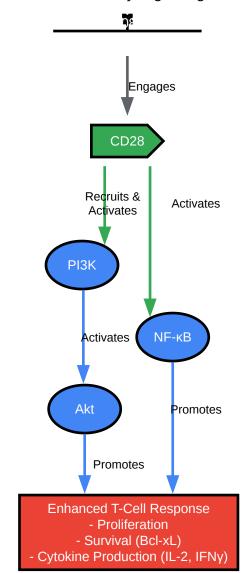
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Caption: B7-H3 is believed to promote tumor progression through intracellular signaling pathways.

CD28 Co-stimulatory Signaling

Upon engagement by its ligands or a co-stimulatory agent like XmAb808, CD28 initiates a signaling cascade that synergizes with the signal from the TCR. This leads to the activation of key downstream pathways, including the PI3K-Akt and NF-κB pathways, resulting in enhanced T-cell proliferation, survival, and cytokine production.





CD28 Co-stimulatory Signaling Pathway

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Caption: CD28 engagement by XmAb808 activates downstream signaling for enhanced T-cell function.

Preclinical Data In Vitro Studies

A series of in vitro experiments were conducted to evaluate the activity and selectivity of XmAb808.



Table 1: Binding Affinity of XmAb808 to B7-H3 Expressing Cells

Cell Line	B7-H3 Expression	EC50 (ng/mL)
A431	High	184
22Rv1	Moderate	144
HEK293	High	202
LOX-IMVI	Negative	No Binding

Data from a study cited in a PubMed Central article.[4]

Table 2: XmAb808-Mediated T-Cell Activation and Cytokine Release

Condition	Fold Increase in IL-2	Fold Increase in IFNy
XmAb808 + B7-H3+ Target Cells + Signal 1	Significant	Significant
XmAb808 alone (immobilized)	36	1048
TGN1412 (superagonist anti-	36	1048

Data from a study cited in a PubMed Central article, showing that while immobilized XmAb808 can stimulate cytokine release, in solution with target cells, it requires B7-H3 engagement.[5]

In Vivo Studies

In vivo studies in mouse xenograft models demonstrated the anti-tumor activity of XmAb808, particularly in combination with other immunotherapies.

Table 3: In Vivo Anti-Tumor Activity of XmAb808



Treatment Group	Tumor Model	Outcome
XmAb808 + EpCAM x CD3 bispecific	Pancreatic tumor xenograft	Suppressed tumor growth
XmAb808 + anti-PD-1 antibody	Breast tumor xenograft	Suppressed tumor growth

Data from a study cited in a PubMed Central article.[5]

Experimental Protocols In Vitro T-Cell Activation Assay

This assay measures the ability of XmAb808 to co-stimulate T cells in the presence of B7-H3-expressing target cells.

Cell Culture:

- Target cells (e.g., 22Rv1 prostate cancer cells) are cultured to logarithmic growth phase.
- Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

Co-culture Setup:

- Target cells are seeded in 96-well plates.
- To provide Signal 1, target cells can be engineered to express a surface anti-CD3 antibody, or a soluble anti-CD3 antibody is added to the co-culture.
- PBMCs are added to the wells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
- XmAb808 is added at various concentrations.

Incubation:

- The co-culture is incubated for a defined period (e.g., 24-72 hours) at 37°C and 5% CO2.
- Endpoint Analysis:

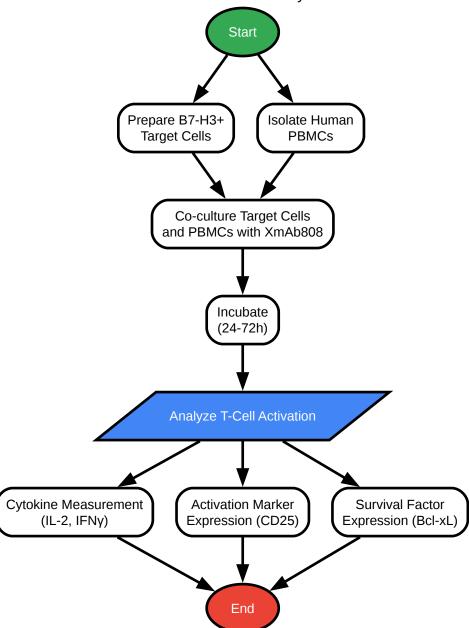
Foundational & Exploratory





- Cytokine Release: Supernatants are collected, and the concentrations of IL-2 and IFNy are measured by ELISA or other immunoassays.
- T-Cell Activation Markers: T cells are stained with fluorescently labeled antibodies against activation markers (e.g., CD25, CD69) and analyzed by flow cytometry.
- T-Cell Proliferation: T cells are labeled with a proliferation dye (e.g., CFSE) before coculture, and dye dilution is measured by flow cytometry.
- Survival Factors: Expression of anti-apoptotic proteins like Bcl-xL in T cells is measured by intracellular staining and flow cytometry.





In Vitro T-Cell Activation Assay Workflow

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Caption: Workflow for assessing XmAb808-mediated T-cell activation in vitro.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of XmAb808 in a living organism.

Animal Model:



- Immunodeficient mice (e.g., NSG mice) are used to prevent rejection of human cells.
- Tumor Implantation:
 - Human tumor cells (e.g., 22Rv1) are implanted subcutaneously or orthotopically into the mice.
 - Tumors are allowed to grow to a palpable size.
- Humanization:
 - Mice are engrafted with human PBMCs to reconstitute a human immune system.
- Treatment:
 - Once tumors are established, mice are randomized into treatment groups.
 - XmAb808 is administered intravenously or intraperitoneally at specified doses and schedules.
 - Control groups may receive a vehicle or an isotype control antibody.
 - Combination therapy groups may receive XmAb808 with other agents like anti-PD-1 antibodies.[5]
- Monitoring and Endpoint:
 - Tumor volume is measured regularly using calipers.
 - Animal body weight and general health are monitored.
 - At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for immune cell infiltration).

Clinical Development

XmAb808 is currently being evaluated in a Phase 1 clinical trial (NCT05585034) in patients with advanced solid tumors.[7] The study is designed to assess the safety, tolerability,



pharmacokinetics, and preliminary anti-tumor activity of XmAb808 in combination with the anti-PD-1 antibody pembrolizumab.[3]

Conclusion

XmAb808 represents a novel approach to cancer immunotherapy by providing a tumor-selective co-stimulatory signal to T cells. Its 2+1 bispecific design targeting B7-H3 and CD28 has demonstrated promising preclinical activity, supporting its further clinical development. By enhancing T-cell activation specifically within the tumor microenvironment, XmAb808 has the potential to improve the efficacy of other immunotherapies and offer a new treatment option for patients with a wide range of solid tumors.

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